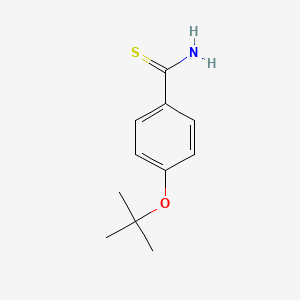

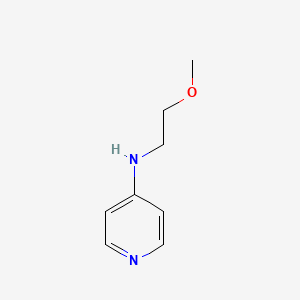

![molecular formula C16H17NO3 B1438659 Ethyl 3-[(2-hydroxybenzyl)amino]benzoate CAS No. 1096937-37-9](/img/structure/B1438659.png)

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate

Overview

Description

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate, also known as ethyl vanillin, is an organic compound. It has a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol .

Synthesis Analysis

The synthesis of esters like this compound typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Esters can also be synthesized from trans-esterification reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO3/c1-2-20-16(19)12-7-5-8-14(10-12)17-11-13-6-3-4-9-15(13)18/h3-10,17-18H,2,11H2,1H3 .

Chemical Reactions Analysis

Esters like this compound can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Optical Properties

Synthesis and Optical Properties of Schiff Base Compounds : Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its derivative compounds were synthesized and characterized using various spectroscopic methods. The compounds exhibited significant nonlinear optical properties, such as a high nonlinear refractive index and optical limiting capabilities, indicating their potential use in optical limiters and other optical applications (Abdullmajed et al., 2021).

Antibacterial Activity and Molecular Docking

Antibacterial Activity and Molecular Docking of Benzoxazine Derivatives : Novel 2-chloro-[1,3] benzoxazine ring compounds derived from ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria. The molecular docking studies suggested these compounds' potential as inhibitors of bacterial gyrase enzyme, further validating their antibacterial efficacy (Shakir et al., 2020).

Gastroprotective Activity

Gastroprotective Effects of ETHAB : Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino] benzoate (ETHAB) demonstrated gastroprotective effects in rats, attributed to its antioxidant activity and capability to increase gastric wall mucus, pH level, and superoxide dismutase activity. These properties, along with the reduction in gastric lesions and edema, make ETHAB a potential agent for gastric ulcer treatment (Halabi et al., 2014).

Carboxylation-Dehydroxylation of Phenolic Compounds

Carboxylation-Dehydroxylation by Methanogenic Consortium : A methanogenic consortium was found capable of carboxylating and dehydroxylating phenolic compounds, including transformation of 2-hydroxybenzyl alcohol to 2-hydroxybenzoic acid. This property highlights the potential applications of such consortia in the biotransformation of phenolic compounds (Bisaillon et al., 1993).

Fungicidal Activity

Inhibition of Aspergillus Growth and Aflatoxin Release : Compounds like ethyl benzoate were studied for their effectiveness in inhibiting the growth of Aspergillus flavus and A. parasiticus, as well as reducing the release of aflatoxins. This indicates the potential use of these compounds as fungicides to control and prevent fungal growth and toxin production (Chipley & Uraih, 1980).

Mechanism of Action

Target of Action

This compound is a Schiff base

Mode of Action

Schiff bases, to which this compound belongs, are known to interact with various biological targets through mechanisms such as chelation of metal ions, interaction with enzymes and proteins, and modulation of various cellular processes .

Biochemical Pathways

Schiff bases are known to interact with a variety of biochemical pathways, depending on their specific structure and the biological context .

Result of Action

Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular processes.

Safety and Hazards

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate has a signal word of “Warning” and is classified as a combustible liquid . It has hazard statements H302, H312, and H332 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

ethyl 3-[(2-hydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-5-8-14(10-12)17-11-13-6-3-4-9-15(13)18/h3-10,17-18H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDFOUCOLCAQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)

![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide](/img/structure/B1438577.png)

![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)

![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)

amine](/img/structure/B1438581.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)

![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)

![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)